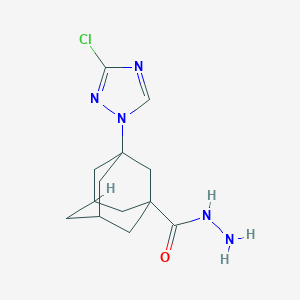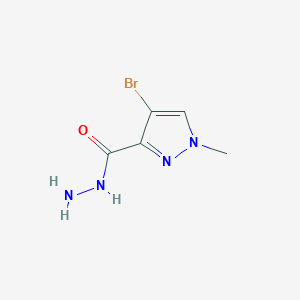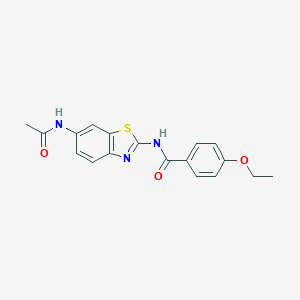
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide” is a chemical compound with the molecular formula C13H18ClN5O and a molecular weight of 295.77 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring attached to an adamantane structure . The InChI string representation of the molecule isInChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) . Physical and Chemical Properties Analysis
The compound has a molecular weight of 295.77 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, a Rotatable Bond Count of 2, and a Topological Polar Surface Area of 68 Ų .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Properties
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide and its derivatives have been extensively studied for their antimicrobial and antibacterial properties. A study highlighted the synthesis of N′-Heteroarylidene-1-adamantylcarbohydrazides and their analogs, revealing that some compounds displayed potent broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans (El-Emam et al., 2012). Another research introduced two novel N′-heteroarylidene-1-carbohydrazide derivatives, which constituted broad-spectrum antibacterial candidates, displaying potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL. They also showed weak or moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Structural and Spectroscopic Characterization
The structural and spectroscopic features of these compounds have also been a subject of research. A study presented the crystal structure of a compound based on 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylate, revealing a three-dimensional coordination framework with channels along the c-axis direction, facilitated by hydrogen bonding (Senchyk et al., 2019). Another research focused on the synthesis and characterization of 1,3-bis(1,2,4-triazol-1-yl)adamantane and its isomers, emphasizing their potential as active pharmaceutical ingredients and ligands in the coordination chemistry of functional materials (Marchenko & Potapov, 2017).
Catalytic and Coordination Properties
The catalytic and coordination properties of these compounds have also been explored. Research on orthogonally substituted azole-carboxylate adamantane ligands led to the preparation of 1D and 2D copper(II) and nickel(II) coordination polymers, demonstrating the utility of these compounds in catalyzing the Chan-Evans-Lam arylation reaction (Pavlov et al., 2019). Additionally, a study on functionalized adamantane tectons used in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks unveiled the potential of these compounds in creating complex and highly connected frameworks (Senchyk et al., 2013).
Propriétés
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIUVLMHHXZHBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid](/img/structure/B508111.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B508116.png)
![(2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B508167.png)
![(2E)-3-{4-methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B508174.png)
![Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508178.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B508226.png)

![5-[(4-Propylphenoxy)methyl]-2-furohydrazide](/img/structure/B508273.png)
![6-Amino-4-(4-bromophenyl)-3-tert-butyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B508330.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)
![2,2-dimethyl-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B508344.png)
![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)
![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)

